2-Methyl-6-nitroaniline

Beschreibung

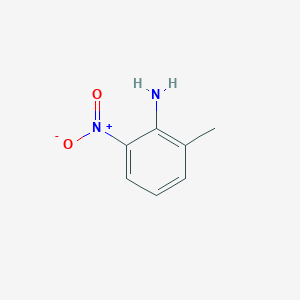

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMRHMPITHLLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025631 | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992), Orange-yellow or brown solid; [CAMEO] Dark red solid; [EC: SCCNFP] Dark red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.19 at 212 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

570-24-1, 60999-18-0 | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-methyl-6-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar-methyl-ar-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060999180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 570-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 570-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUP165YKBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

199 to 205 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitroaniline from o-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-6-nitroaniline, a significant intermediate in the production of dyes, pigments, and pharmaceuticals.[1][2] The primary synthetic route, starting from o-toluidine (B26562), is a multi-step process designed to control the regioselectivity of the nitration reaction and avoid undesirable side products. Direct nitration of o-toluidine is generally avoided as it can lead to oxidation of the amine group and the formation of a mixture of isomers.[3] The most common and effective method involves a three-step sequence: acetylation of the amino group, followed by nitration, and subsequent hydrolysis to yield the target compound.[2][3][4] This approach protects the amino group during nitration, thereby improving the yield and purity of the desired product.[3]

Overall Reaction Pathway

The synthesis proceeds through three main stages: protection of the amine functionality via acetylation, electrophilic aromatic substitution to introduce the nitro group, and deprotection to restore the amine.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-6-nitroaniline (CAS No: 570-24-1), an important intermediate in the synthesis of dyes, pigments, and potentially in the development of pharmaceuticals.[1] The information is presented to be a valuable resource for laboratory and research applications.

Chemical Identity and Structure

This compound, also known as 6-nitro-o-toluidine or 2-amino-3-nitrotoluene, is an aromatic organic compound.[2] Its structure consists of a benzene (B151609) ring substituted with a methyl group, a nitro group, and an amino group.

-

Molecular Formula: C₇H₈N₂O₂[3]

-

Molecular Weight: 152.15 g/mol [3]

-

Canonical SMILES: Cc1cccc(c1N)--INVALID-LINK--=O[4]

-

InChI Key: FCMRHMPITHLLLA-UHFFFAOYSA-N[4]

Tabulated Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Physical Description | Orange-yellow prisms or brown granular powder.[2] | NTP, 1992[2] |

| Melting Point | 93-96 °C[3][4][5] | (lit.) |

| Boiling Point | 124 °C at 1 mmHg[3][5][6] | |

| Density | 1.19 g/cm³[3] | |

| Flash Point | 110 °C[3] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source |

| Water Solubility | <0.1 g/100 mL at 23 °C[3] | |

| General Solubility | <1 mg/mL[3] | |

| pKa (Predicted) | -0.44 ± 0.25[3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Data Highlights | Source |

| ¹H NMR | Spectrum available; recorded at 90 MHz in CDCl₃.[7] | ChemicalBook[7] |

| ¹³C NMR | Spectrum available.[2] | SpectraBase[2] |

| IR | Spectrum available (KBr wafer technique).[2] | SpectraBase[2] |

| UV-Vis | Spectrum available.[2] | SpectraBase[2] |

| Mass Spectrometry | GC-MS data available.[2] | NIST Mass Spectrometry Data Center[2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

4.1. Synthesis of this compound

A common synthetic route involves the acetylation of 2-methylaniline, followed by nitration and subsequent hydrolysis.[1][8] Separating the acetylation and nitration steps can allow for better temperature control during the nitration process.[8]

-

Step 1: Acetylation of 2-Methylaniline: 2-methylaniline is reacted with an acetylating agent, such as acetic anhydride, to protect the amino group.

-

Step 2: Nitration: The resulting acetamide (B32628) is then nitrated, typically using a mixture of nitric acid and sulfuric acid. This reaction is highly exothermic and requires careful temperature control.

-

Step 3: Hydrolysis: The nitro-substituted acetamide is hydrolyzed, usually with an acid like hydrochloric acid, to remove the acetyl group and yield this compound.[9]

A logical workflow for the synthesis is depicted in the diagram below.

Caption: A diagram illustrating the key stages in the synthesis of this compound.

4.2. Determination of Melting Point

The melting point is a critical indicator of purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or Thiele tube.

-

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.[10]

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[11]

-

Place the capillary tube in the heating block of the apparatus.[12]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[12]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[13] For a pure compound, this range should be narrow (0.5-1.0°C).

-

4.3. Determination of Boiling Point

The boiling point is determined at a specific pressure.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, and a heating bath (e.g., Thiele tube with mineral oil).[14][15]

-

Procedure:

-

Place a few milliliters of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the test tube with the sample.[16]

-

Attach the test tube to a thermometer and immerse the setup in a heating bath.[15]

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will bubble out.[15]

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[16]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[15][17]

-

4.4. Determination of Solubility

This protocol provides a qualitative and semi-quantitative measure of solubility.

-

Apparatus: Small test tubes, vortex mixer, analytical balance.

-

Procedure:

-

Weigh a precise amount of this compound (e.g., 25 mg) and place it into a test tube.[18]

-

Add a specific volume of the solvent (e.g., water) in small increments (e.g., 0.25 mL).[18]

-

After each addition, vigorously agitate the mixture using a vortex mixer for a set period to facilitate dissolution.

-

Observe the solution for any undissolved solid.

-

Continue adding solvent until the solid is completely dissolved.

-

The solubility can be expressed as the amount of solute per volume of solvent required for complete dissolution. For sparingly soluble compounds, filtration and analysis of the saturated solution (e.g., by UV-Vis spectroscopy) may be necessary for a quantitative measurement.[19]

-

The logical flow for determining solubility is outlined in the following diagram.

Caption: A flowchart of the experimental steps for determining the solubility of a compound.

4.5. Determination of pKa by UV-Vis Spectrophotometry

The pKa can be determined by measuring the change in absorbance at a specific wavelength as a function of pH.[20]

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, a series of buffer solutions of known pH.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of buffer solutions covering a range of pH values.

-

For each buffer, prepare a sample by adding a small, constant volume of the stock solution.

-

Measure the UV-Vis absorbance spectrum for each sample to identify the wavelength of maximum absorbance change (λ_max).[21]

-

Measure the absorbance of each solution at this λ_max.

-

Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[22]

-

4.6. UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining a UV-Vis spectrum.

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

-

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize (typically 15-20 minutes).[23]

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 to 1.0).

-

Fill a quartz cuvette with the pure solvent to serve as a blank.[24]

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.[24] This corrects for absorbance from the solvent and the cuvette itself.

-

Rinse the cuvette with the sample solution before filling it with the sample.[25]

-

Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[21]

-

The resulting spectrum will show absorbance peaks at specific wavelengths, which are characteristic of the compound's electronic transitions.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H8N2O2 | CID 11298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound 99 570-24-1 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 570-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound(570-24-1) 1H NMR [m.chemicalbook.com]

- 8. Synthesis Technique of this compound [energetic-materials.org.cn]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. westlab.com [westlab.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pennwest.edu [pennwest.edu]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. solubility experimental methods.pptx [slideshare.net]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 24. engineering.purdue.edu [engineering.purdue.edu]

- 25. ossila.com [ossila.com]

Technical Guide to the Spectral Data of 2-Methyl-6-nitroaniline (CAS 570-24-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-6-nitroaniline (CAS 570-24-1), a significant chemical intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Understanding its spectral characteristics is crucial for quality control, structural elucidation, and reaction monitoring. This document presents available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also provided, along with a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 6-Nitro-o-toluidine, 2-Amino-3-nitrotoluene

-

Molecular Formula: C₇H₈N₂O₂[2]

-

Molecular Weight: 152.15 g/mol

-

Appearance: Orange-yellow prisms or brown granular powder[1]

-

Melting Point: 93-96 °C

Spectral Data Summary

The following sections summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR (Proton NMR) Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | m | 3H |

| Amine NH₂ | 4.5 - 6.0 (broad) | s | 2H |

| Methyl CH₃ | 2.1 - 2.3 | s | 3H |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact positions of the aromatic protons will be influenced by the electronic effects of the nitro and amino groups, leading to a complex splitting pattern (m).

3.1.2. ¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-NH₂ | 145 - 150 |

| C-NO₂ | 135 - 140 |

| C-CH₃ | 115 - 120 |

| Aromatic CH | 110 - 130 |

| Aromatic CH | 110 - 130 |

| Aromatic CH | 110 - 130 |

| Methyl CH₃ | 15 - 20 |

Note: The chemical shifts are referenced to TMS at 0.00 ppm. The specific assignments require 2D NMR experiments such as HSQC and HMBC.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of the amino (N-H), nitro (N-O), and aromatic (C-H, C=C) functional groups. The following data is derived from the gas-phase IR spectrum available from the NIST WebBook.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3500 | Medium | N-H asymmetric stretch (NH₂) |

| ~3380 | Medium | N-H symmetric stretch (NH₂) |

| ~3080 | Weak | Aromatic C-H stretch |

| ~2970 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1620 | Strong | N-H scissoring (NH₂) |

| ~1580, 1470 | Medium | Aromatic C=C stretching |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~780 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns. The data presented is based on the mass spectrum from the NIST WebBook.[2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 15 | [M-OH]⁺ |

| 122 | 10 | [M-NO]⁺ |

| 106 | 30 | [M-NO₂]⁺ |

| 91 | 15 | [M-NO₂ - CH₃]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Transition | Expected λmax (nm) | Solvent |

| π → π* | 400 - 430 | Aqueous Solution |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

4.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

4.1.2. Data Acquisition

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

IR Spectroscopy (FTIR-ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (EI-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion.

-

The mass spectrum is plotted as relative intensity versus m/z.

UV-Vis Spectroscopy

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-600 nm).

-

The resulting spectrum will be a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) can be determined from this plot.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

References

A Comprehensive Technical Guide to the Solubility of 2-Methyl-6-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-Methyl-6-nitroaniline (MNA), a key intermediate in the synthesis of various organic molecules. Understanding its solubility profile in different organic solvents is critical for process optimization, purification, and the formulation of MNA-based compounds in pharmaceutical and chemical research.

Core Executive Summary

This compound presents as a yellow crystalline solid.[1] Its solubility is generally low in water but significant in a range of common organic solvents, including alcohols, ethers, and aromatic hydrocarbons.[1][2] The dissolution of this compound in organic solvents is an endothermic process, meaning its solubility increases with a rise in temperature.[3] This guide compiles available quantitative solubility data, details the experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The mole fraction solubility of this compound has been experimentally determined in various binary solvent systems. The following tables summarize the key findings from a comprehensive study by Cong, Y., et al. (2016).

Table 1: Mole Fraction Solubility (x) of this compound in Ethyl Acetate (B1210297) + Methanol Binary Mixtures at Various Temperatures (K) [3]

| Temperature (K) | w(Ethyl Acetate) = 0.2 | w(Ethyl Acetate) = 0.4 | w(Ethyl Acetate) = 0.6 | w(Ethyl Acetate) = 0.8 |

| 278.15 | 0.0154 | 0.0275 | 0.0468 | 0.0769 |

| 283.15 | 0.0183 | 0.0326 | 0.0551 | 0.0901 |

| 288.15 | 0.0217 | 0.0385 | 0.0649 | 0.1055 |

| 293.15 | 0.0257 | 0.0454 | 0.0764 | 0.1236 |

| 298.15 | 0.0304 | 0.0536 | 0.0899 | 0.1449 |

| 303.15 | 0.0359 | 0.0632 | 0.1058 | 0.1699 |

| 308.15 | 0.0423 | 0.0744 | 0.1244 | 0.1993 |

| 313.15 | 0.0498 | 0.0875 | 0.1462 | 0.2338 |

Table 2: Mole Fraction Solubility (x) of this compound in Ethyl Acetate + Ethanol Binary Mixtures at Various Temperatures (K) [3]

| Temperature (K) | w(Ethyl Acetate) = 0.2 | w(Ethyl Acetate) = 0.4 | w(Ethyl Acetate) = 0.6 | w(Ethyl Acetate) = 0.8 |

| 278.15 | 0.0198 | 0.0331 | 0.0531 | 0.0825 |

| 283.15 | 0.0234 | 0.039 | 0.0623 | 0.0966 |

| 288.15 | 0.0276 | 0.0458 | 0.0729 | 0.1126 |

| 293.15 | 0.0325 | 0.0539 | 0.0854 | 0.1311 |

| 298.15 | 0.0382 | 0.0632 | 0.0999 | 0.1526 |

| 303.15 | 0.0448 | 0.074 | 0.1168 | 0.1776 |

| 308.15 | 0.0525 | 0.0865 | 0.1364 | 0.2067 |

| 313.15 | 0.0614 | 0.1009 | 0.1592 | 0.2406 |

Table 3: Mole Fraction Solubility (x) of this compound in Ethyl Acetate + n-Propanol Binary Mixtures at Various Temperatures (K) [3]

| Temperature (K) | w(Ethyl Acetate) = 0.2 | w(Ethyl Acetate) = 0.4 | w(Ethyl Acetate) = 0.6 | w(Ethyl Acetate) = 0.8 |

| 278.15 | 0.0229 | 0.0369 | 0.0575 | 0.0869 |

| 283.15 | 0.0269 | 0.0433 | 0.0673 | 0.1015 |

| 288.15 | 0.0317 | 0.0507 | 0.0787 | 0.1182 |

| 293.15 | 0.0372 | 0.0593 | 0.0919 | 0.1375 |

| 298.15 | 0.0436 | 0.0692 | 0.1072 | 0.16 |

| 303.15 | 0.0511 | 0.0807 | 0.125 | 0.1859 |

| 308.15 | 0.0597 | 0.094 | 0.1456 | 0.216 |

| 313.15 | 0.0697 | 0.1094 | 0.1695 | 0.2508 |

Table 4: Mole Fraction Solubility (x) of this compound in Ethyl Acetate + Isopropanol Binary Mixtures at Various Temperatures (K) [3]

| Temperature (K) | w(Ethyl Acetate) = 0.2 | w(Ethyl Acetate) = 0.4 | w(Ethyl Acetate) = 0.6 | w(Ethyl Acetate) = 0.8 |

| 278.15 | 0.0189 | 0.0318 | 0.0515 | 0.0807 |

| 283.15 | 0.0223 | 0.0374 | 0.0603 | 0.0943 |

| 288.15 | 0.0262 | 0.0438 | 0.0705 | 0.1099 |

| 293.15 | 0.0308 | 0.0513 | 0.0823 | 0.1279 |

| 298.15 | 0.0361 | 0.06 | 0.096 | 0.1488 |

| 303.15 | 0.0423 | 0.0701 | 0.1119 | 0.173 |

| 308.15 | 0.0494 | 0.0818 | 0.1302 | 0.201 |

| 313.15 | 0.0577 | 0.0953 | 0.1514 | 0.2335 |

w denotes the mass fraction of ethyl acetate in the solvent mixture.

Experimental Protocols

The quantitative data presented above was determined using the isothermal dissolution method.[3] This is a reliable and widely used technique for measuring the equilibrium solubility of a solid compound in a liquid solvent.

Isothermal Dissolution Method

Objective: To determine the equilibrium solubility of this compound in a given solvent or solvent mixture at a constant temperature.

Apparatus:

-

Jacketed glass vessel (crystallizer)

-

Thermostatic water bath with a precision of ±0.05 K

-

Magnetic stirrer

-

Analytical balance with a precision of ±0.0001 g

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringes with 0.45 µm filters

Procedure:

-

Preparation of Solvent: Prepare the desired solvent or binary solvent mixture by mass using an analytical balance.

-

Sample Preparation: Add an excess amount of this compound to a known mass of the solvent in the jacketed glass vessel to create a solid-liquid suspension.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the suspension continuously for at least 24 hours to ensure that solid-liquid equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a 0.45 µm filter to prevent any solid particles from being included.

-

Sample Analysis: Accurately weigh the withdrawn sample. Dilute the sample with the appropriate mobile phase and analyze the concentration of this compound using a calibrated HPLC system.

-

Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent (for a binary mixture, the average molar mass is used)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal dissolution method for determining the solubility of this compound.

Caption: Workflow for Isothermal Dissolution Solubility Determination.

References

2-Methyl-6-nitroaniline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No. 570-24-1), a key intermediate in the synthesis of dyes, pigments, and potentially in pharmaceutical and agrochemical development. This document outlines its core physical properties, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound, also known as 6-nitro-o-toluidine, is an organic compound with the chemical formula C₇H₈N₂O₂. It typically appears as orange-yellow prisms or a brown granular powder.[1][2] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and the design of synthetic and purification processes.

Data Summary

The experimentally determined melting and boiling points of this compound are summarized in the table below. The data indicates a consistent range for the melting point across various sources. The boiling point has been determined under reduced pressure.

| Parameter | Value | Conditions | Reference(s) |

| Melting Point | 93-96 °C | (lit.) | [2][3][4][5][6] |

| 91-98 °C | [7] | ||

| 93.0 to 97.0 °C | |||

| 199 to 205 °F (92.8 to 96.1 °C) | (NTP, 1992) | [1] | |

| Boiling Point | 124 °C | at 1 mmHg | [3][4][6] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for the determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow range. The capillary method is a common and reliable technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to around 75 °C for this compound).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

The sample is observed closely through the magnifying lens.

-

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted into a clear liquid.

-

This range (e.g., 93-96 °C) is reported as the melting point.

-

Boiling Point Determination at Reduced Pressure

Due to the high boiling point of many organic compounds at atmospheric pressure, which can lead to decomposition, the boiling point is often determined at a reduced pressure (vacuum).

Apparatus:

-

Hickman still or similar small-scale distillation apparatus

-

Heat source (heating mantle or oil bath)

-

Thermometer and adapter

-

Vacuum source (e.g., vacuum pump)

-

Manometer (to measure pressure)

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Assembly: A small quantity (e.g., 1-2 mL) of molten this compound and a boiling chip are placed in the distillation flask. The thermometer is positioned such that the top of the bulb is level with the side arm leading to the condenser or collection well.

-

System Evacuation: The apparatus is securely assembled and connected to the vacuum source. The system is evacuated to the desired pressure (e.g., 1 mmHg), which is monitored by the manometer.

-

Heating: The sample is heated gently. The use of a magnetic stirrer is recommended for smooth boiling.

-

Equilibrium and Measurement: The sample is heated until a steady reflux of condensate is observed on the thermometer bulb. The temperature is recorded when it becomes stable. This stable temperature is the boiling point of the substance at that specific pressure.

-

Reporting: The boiling point is reported along with the pressure at which it was measured (e.g., 124 °C / 1 mmHg).

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the physicochemical analysis described.

Caption: Workflow for Physicochemical Analysis.

Caption: Purity Assessment Logic Based on Melting Point.

References

- 1. This compound | C7H8N2O2 | CID 11298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 570-24-1 [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. 2-メチル-6-ニトロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-6-nitroaniline (CAS No. 570-24-1), a key intermediate in various chemical syntheses. The document details spectral data, interpretation, and the experimental protocols for data acquisition, serving as a crucial resource for structural elucidation and quality control.

Introduction

This compound, also known as 6-nitro-o-toluidine, is an aromatic compound featuring three distinct substituents on a benzene (B151609) ring: a methyl group, a nitro group, and an amine group. This substitution pattern results in a unique and well-resolved NMR spectrum, making NMR spectroscopy an ideal technique for its structural verification and purity assessment. This guide will dissect the ¹H and ¹³C NMR spectra, assigning each resonance to its corresponding nucleus within the molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment, number, and connectivity of protons in the molecule. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz spectrometer.

¹H NMR Data Summary

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | J-Coupling Constant (Hz) | Integration |

| H3 | 8.01 | dd | 8.4, 1.5 | 1H |

| H4 | 7.27 | t | 8.4 | 1H |

| H5 | 6.62 | dd | 8.4, 1.5 | 1H |

| NH₂ | ~6.1 | br s | - | 2H |

| CH₃ | 2.24 | s | - | 3H |

Data sourced from the Spectral Database for Organic Compounds (SDBS). Multiplicity codes: s = singlet, t = triplet, dd = doublet of doublets, br s = broad singlet.

¹H NMR Spectral Interpretation

-

Aromatic Protons (H3, H4, H5):

-

The proton at the H3 position resonates furthest downfield at 8.01 ppm . Its significant deshielding is caused by the strong electron-withdrawing effect of the adjacent nitro (NO₂) group. The signal appears as a doublet of doublets (dd) due to ortho coupling with H4 (³J = 8.4 Hz) and meta coupling with H5 (⁴J = 1.5 Hz).

-

The H4 proton appears as a triplet (t) at 7.27 ppm . It is split by two neighboring ortho protons, H3 and H5, with an identical coupling constant (³J = 8.4 Hz).

-

The H5 proton is the most upfield of the aromatic signals at 6.62 ppm . This is due to the electron-donating effect of the adjacent amino (NH₂) group. It appears as a doublet of doublets (dd) from ortho coupling to H4 (³J = 8.4 Hz) and meta coupling to H3 (⁴J = 1.5 Hz).

-

-

Amino Protons (NH₂):

-

The two protons of the primary amine group appear as a broad singlet around 6.1 ppm . The broadness of this signal is characteristic of amine protons due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.

-

-

Methyl Protons (CH₃):

-

The three protons of the methyl group give rise to a sharp singlet at 2.24 ppm . The signal is a singlet because there are no adjacent protons to cause splitting.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the seven unique carbon environments within this compound. The spectrum was recorded in CDCl₃ on a 22.5 MHz spectrometer.

¹³C NMR Data Summary

| Signal Assignment | Chemical Shift (δ) ppm |

| C1 (C-NH₂) | 145.4 |

| C6 (C-NO₂) | 135.5 |

| C4 | 130.4 |

| C2 (C-CH₃) | 123.7 |

| C3 | 119.8 |

| C5 | 115.9 |

| CH₃ | 17.5 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

¹³C NMR Spectral Interpretation

-

Aromatic Carbons:

-

The two carbons directly attached to heteroatoms are the most deshielded. The carbon bearing the amino group (C1) is found at 145.4 ppm , and the carbon attached to the nitro group (C6) is at 135.5 ppm .

-

The carbon at the C2 position, substituted with the methyl group, resonates at 123.7 ppm .

-

The three carbons bearing hydrogen atoms (C3, C4, C5) appear at 119.8 ppm , 130.4 ppm , and 115.9 ppm , respectively. The C4 carbon is the most deshielded of this group, while the C5 carbon is the most shielded, influenced by the adjacent electron-donating amino group.

-

-

Methyl Carbon (CH₃):

-

The aliphatic carbon of the methyl group is significantly shielded compared to the aromatic carbons, appearing upfield at 17.5 ppm .

-

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

4.1. Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the clear solution into a standard 5 mm NMR tube using a Pasteur pipette. Avoid transferring any solid particulates.

-

Cap the NMR tube securely.

4.2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) are collected to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay may be required to obtain a good spectrum and accurately detect quaternary carbons.

4.3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known chemical shift).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Pick and list the peaks for both ¹H and ¹³C spectra, noting their chemical shift, multiplicity, and coupling constants where applicable.

Visualization of Structural Assignments

The following diagram illustrates the logical workflow for assigning the proton signals in the ¹H NMR spectrum of this compound based on their chemical shifts and coupling patterns.

Caption: Workflow for ¹H NMR signal assignment of this compound.

Spectroscopic Analysis of 2-Methyl-6-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral properties of 2-Methyl-6-nitroaniline. This document includes tabulated spectral data, detailed experimental protocols for spectral acquisition, and visualizations of the experimental workflow and molecular electronic transitions to support research and development activities.

Introduction

This compound (C₇H₈N₂O₂), also known as 6-nitro-o-toluidine, is an important chemical intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications. This guide focuses on two key spectroscopic techniques: FT-IR spectroscopy, which provides information about the functional groups and molecular vibrations, and UV-Vis spectroscopy, which reveals details about the electronic transitions within the molecule.

FT-IR Spectral Data

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented below is a summary of typical vibrational frequencies observed for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | N-H asymmetric stretching |

| 3375 | Strong | N-H symmetric stretching |

| 1620 | Strong | N-H scissoring (bending) |

| 1575 | Strong | C=C aromatic ring stretching |

| 1520 | Strong | N-O asymmetric stretching (NO₂) |

| 1340 | Strong | N-O symmetric stretching (NO₂) |

| 1260 | Medium | C-N stretching |

| 810 | Medium | C-H out-of-plane bending |

| 740 | Medium | C-H out-of-plane bending |

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and the specific instrument used.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, displays absorption bands that are characteristic of nitro-substituted aromatic amines. These absorptions are due to electronic transitions within the molecule.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assignment |

| ~235 | ~15,000 | Ethanol | π → π* transition (aromatic system) |

| ~285 | ~5,000 | Ethanol | n → π* transition (nitro group) |

| ~410 | ~5,500 | Ethanol | Intramolecular Charge Transfer (ICT) |

Note: The λmax and molar absorptivity values are approximate and can be influenced by the solvent polarity and pH.

Experimental Protocols

The following are detailed methodologies for the acquisition of FT-IR and UV-Vis spectra of this compound.

FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid this compound for the identification of functional groups.

Methodology: Potassium Bromide (KBr) Pellet Method

-

Sample Preparation:

-

Weigh approximately 1-2 mg of dry this compound powder.

-

Weigh approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture should have a uniform, pale orange-yellow color.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the significant absorption peaks.

-

UV-Vis Spectroscopy

Objective: To determine the electronic absorption maxima (λmax) and molar absorptivity (ε) of this compound in a suitable solvent.

Methodology:

-

Solvent Selection:

-

Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

-

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the weighed sample in the chosen solvent in a 100 mL volumetric flask to create a stock solution of known concentration.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Scan the sample from approximately 200 to 600 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General experimental workflow for FT-IR and UV-Vis analysis.

Molecular Structure and Electronic Transitions

The structure of this compound gives rise to specific electronic transitions that are observed in its UV-Vis spectrum.

Caption: Structure and key electronic transitions of this compound.

References

health and safety handling precautions for 2-Methyl-6-nitroaniline

An In-depth Technical Guide to the Health and Safety Handling of 2-Methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and does not replace a formal risk assessment or Safety Data Sheet (SDS). Always consult the specific SDS for the this compound you are using and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound, also known as 6-nitro-o-toluidine, is a chemical intermediate with applications in various research and development sectors. While a valuable compound, it presents significant health and safety hazards that necessitate stringent handling precautions. This guide provides a comprehensive overview of these hazards, outlines detailed protocols for safe handling, and offers guidance on emergency procedures to ensure the well-being of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and physical hazards to implement appropriate safety measures.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2][3] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1][2][3] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][2][3][4] |

| Hazardous to the Aquatic Environment, Long-Term | 2 | H411: Toxic to aquatic life with long lasting effects[3] |

Primary Health Hazards

-

Toxicity: this compound is toxic through ingestion, skin contact, and inhalation.[1][2][3] Exposure can lead to severe health consequences.

-

Target Organ Effects: Prolonged or repeated exposure may cause damage to organs, specifically targeting the blood and hematopoietic system.[4] It may also induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1]

-

Irritation: It is considered a mild skin and eye irritant.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value |

| Appearance | Brown powder or solid[4] |

| Molecular Formula | C₇H₈N₂O₂[1][3][5] |

| Molecular Weight | 152.15 g/mol [3][5] |

| Melting Point | 93 - 96 °C / 199.4 - 204.8 °F[4][5] |

| Flash Point | 110 °C / 230 °F[4] |

| Solubility in Water | Insoluble[1][6] |

| Odor | Odorless[4] |

Exposure Controls and Personal Protection

To minimize the risk of exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) must be employed.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Containment: For procedures with a higher risk of aerosol or dust generation, consider using a glove box or other closed-system handling techniques.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles are required. Standard safety glasses are not sufficient.[4][8] |

| Skin Protection | A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[8] Impervious gloves (e.g., nitrile) are essential.[8] Always check the glove manufacturer's compatibility chart. |

| Respiratory Protection | For weighing and handling the solid, a NIOSH-approved respirator with a particulate filter is recommended.[4][6] If airborne concentrations are expected to exceed exposure limits, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR) or a supplied-air respirator, may be necessary.[9] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents and exposure.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][10]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11]

-

Grounding and Bonding: For operations that may generate static electricity, ensure proper grounding and bonding to prevent ignition of dust.

Storage Conditions

-

Container: Store in a tightly closed, properly labeled container.[6]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[12] Consider storing at refrigerated temperatures under an inert atmosphere.[6]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[1][4][6]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][12] Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove all contaminated clothing and shoes.[13] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][12] Seek immediate medical attention.[4] |

| Inhalation | Move the victim to fresh air immediately.[2][4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[9] Seek immediate medical attention.[4][9] |

| Ingestion | Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[12] Never give anything by mouth to an unconscious person.[2][12] Seek immediate medical attention.[4][12] |

Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, dampen the spilled solid with a suitable solvent like acetone (B3395972) to minimize dust generation.[6]

-

Carefully sweep or scoop the material into a suitable, labeled container for disposal.[10]

-

Clean the spill area with a detergent and water solution.[6]

-

-

Large Spills:

-

Isolate the spill area immediately for at least 25 meters (75 feet) for solids.[6]

-

Follow your institution's emergency response plan.

-

Prevent the material from entering drains or waterways.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a carbon dioxide, dry chemical, or Halon extinguisher.[1][6] Water spray or alcohol-resistant foam can also be used.[2]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][10]

-

Hazardous Combustion Products: Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][10]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a research environment.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | C7H8N2O2 | CID 11298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound 99 570-24-1 [sigmaaldrich.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. benchchem.com [benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 5.imimg.com [5.imimg.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 570-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 13. bg.cpachem.com [bg.cpachem.com]

Thermal Stability and Decomposition of 2-Methyl-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Methyl-6-nitroaniline (MNA), a key intermediate in various industrial syntheses. Due to the limited availability of direct experimental thermal analysis data for this compound, this document leverages data from structurally similar nitroaniline compounds to provide a robust comparative analysis. This guide details the standard methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presenting expected thermal behaviors and potential decomposition pathways. The information herein is critical for ensuring safe handling, processing, and storage of this and related energetic compounds.

Introduction

This compound (C₇H₈N₂O₂), also known as 6-nitro-o-toluidine, is an aromatic organic compound that serves as a vital precursor in the synthesis of various dyes, pigments, and pharmaceuticals. The presence of both an amino (-NH₂) and a nitro (-NO₂) group on the benzene (B151609) ring, in conjunction with a methyl (-CH₃) group, imparts a unique reactivity to the molecule. However, the nitro group also classifies it as an energetic material, making a thorough understanding of its thermal stability and decomposition characteristics a matter of critical safety and operational importance.

Thermal events, such as decomposition, can lead to runaway reactions, posing significant hazards. This guide aims to provide a detailed understanding of the thermal properties of this compound, focusing on its stability under thermal stress and its decomposition behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the material's behavior during handling and processing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Orange-yellow prisms or brown granular powder | |

| Melting Point | 93-96 °C | |

| Solubility | Insoluble in water | |

| InChIKey | FCMRHMPITHLLLA-UHFFFAOYSA-N |

Thermal Stability and Decomposition Analysis

Comparative Thermal Analysis Data

Table 2 presents thermal decomposition data for 2-nitroaniline (B44862) and 3-nitroaniline, which are structurally related to this compound. This data can be used to estimate the thermal stability of the target compound. The presence of the electron-donating methyl group in this compound may influence its decomposition profile compared to these analogues.

Table 2: Thermal Decomposition Data for Structurally Related Nitroanilines

| Compound | Onset Decomposition Temperature (°C) | Decomposition Peak Temperature (°C) | Enthalpy of Decomposition (ΔHd) (J/g) | Reference(s) |

| 2-Nitroaniline | ~110 (major weight loss starts) | ~199 (peak of major weight loss) | Not Reported | [2] |

| 3-Nitroaniline | Unstable when heated | Not Reported | Not Reported | [3] |

Note: The data for 2-nitroaniline is derived from a thermogram showing major weight loss in the specified range, indicative of decomposition.[2] For 3-nitroaniline, a specific decomposition temperature is not provided, but its instability upon heating is noted.[3]

Experimental Protocols

The following sections detail the standard experimental methodologies for conducting DSC and TGA analyses on energetic materials like this compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of a material, including melting point, glass transition temperature, and the enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the analyte is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in a DSC cell, which is then heated at a controlled, linear rate (e.g., 5, 10, 15, and 20 °C/min).

-

Atmosphere: The experiment is conducted under a constant flow of an inert gas, such as nitrogen or argon (e.g., 50 mL/min), to prevent oxidative decomposition.

-

Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow versus temperature. Exothermic peaks indicate decomposition events, and the onset temperature of the main exothermic peak is a key indicator of thermal stability. The area under the peak is integrated to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a ceramic or platinum crucible.

-

Instrumentation: The crucible is placed on a highly sensitive microbalance within a furnace.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Atmosphere: As with DSC, an inert atmosphere is typically used to study thermal decomposition without oxidation.

-

Data Analysis: The TGA thermogram plots the percentage of mass loss against temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be plotted to show the rate of mass loss, which helps in distinguishing different decomposition stages.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of an energetic material like this compound.

Caption: Workflow for DSC and TGA analysis of this compound.

Postulated Decomposition Relationship

The decomposition of nitroaromatic compounds is often a complex, multi-step process. The following diagram illustrates a simplified logical relationship of the factors influencing the decomposition of this compound.

Caption: Simplified logical flow of thermal decomposition.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is paramount for its safe industrial application. While direct experimental data remains scarce, analysis of structurally similar compounds such as 2-nitroaniline suggests that decomposition is likely to initiate at elevated temperatures, leading to the evolution of gaseous products. The detailed experimental protocols for DSC and TGA provided in this guide offer a clear framework for researchers to conduct their own thermal hazard assessments. Further experimental studies on this compound are highly recommended to precisely quantify its decomposition kinetics and establish definitive safe handling and processing limits.

References

discovery and history of 2-Methyl-6-nitroaniline

An In-depth Technical Guide to 2-Methyl-6-nitroaniline: Discovery and History

Introduction

This compound, also known as 6-nitro-o-toluidine, is an important chemical intermediate with the molecular formula C₇H₈N₂O₂. It is characterized as an orange-yellow crystalline solid.[1][2] This compound serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the manufacturing of dyes, pigments, and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History